(S)-3-Isobutylpiperazine-2,5-dione is a cyclic depsipeptide, a type of molecule containing both ester and amide bonds within its ring structure []. It is derived from the condensation of L-leucine and glycolic acid, resulting in a six-membered ring []. This compound serves as a valuable monomer in the synthesis of biodegradable poly(ester amide)s through ring-opening polymerization [].
(S)-3-Isobutylpiperazine-2,5-dione is cataloged under the Chemical Abstracts Service with the number 157240-56-7. Its molecular formula is , and it has a molecular weight of approximately 170.21 g/mol . This compound belongs to a broader class of piperazine derivatives, which are cyclic compounds known for their diverse biological activities, including anti-cancer properties .
The synthesis of (S)-3-Isobutylpiperazine-2,5-dione typically involves several chemical reactions that can be categorized as follows:
A notable method for synthesizing this compound includes the condensation reaction between isobutylamine and 2,5-diketopiperazine derivatives under acidic or basic conditions, which leads to the formation of the desired piperazine-2,5-dione structure .
The molecular structure of (S)-3-Isobutylpiperazine-2,5-dione can be described as follows:
The stereochemistry at the nitrogen atoms contributes to its biological activity and specificity in interactions with biological targets. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances accurately .
(S)-3-Isobutylpiperazine-2,5-dione participates in various chemical reactions that underscore its reactivity:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties or reduce toxicity .
The mechanism of action for (S)-3-Isobutylpiperazine-2,5-dione primarily involves its interaction with cellular targets that regulate cell proliferation and differentiation. Research indicates that this compound exhibits antiproliferative effects on certain cancer cell lines by:
The specific pathways and molecular interactions involved remain an active area of research but suggest potential utility as an anticancer agent.
The physical properties of (S)-3-Isobutylpiperazine-2,5-dione include:
Chemical properties include stability under standard conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile indicates potential for various chemical transformations that can be exploited in synthetic applications .
(S)-3-Isobutylpiperazine-2,5-dione has several scientific applications:
Research continues into optimizing its efficacy and safety profile for clinical applications .
(S)-3-Isobutylpiperazine-2,5-dione represents a chiral heterocyclic compound belonging to the 2,5-diketopiperazine (DKP) structural class. Its systematic IUPAC name is (3S)-3-(2-methylpropyl)piperazine-2,5-dione, reflecting the stereospecific (S)-configuration at the 3-position and the isobutyl side chain. The molecular formula is C₈H₁₄N₂O₂, corresponding to a molecular weight of 170.21 grams per mole. Its canonical SMILES representation is CC(C)CC1C(=O)NCC(=O)N1, while the isomeric SMILES (CC(C)C[C@H]1C(=O)NCC(=O)N1) explicitly denotes the chiral center. The InChI key (VQFHWKRNHGHZTK-LURJTMIESA-N) further confirms its unique structural identity [1].
The core DKP scaffold comprises a six-membered piperazine ring with carbonyl groups at positions 2 and 5. Spectroscopic characterization reveals hydrogen-bonded amide protons (downfield NMR signals) and carbonyl stretches near 1660–1690 cm⁻¹ in infrared spectroscopy. X-ray crystallography of analogous DKPs typically shows a nearly planar ring conformation stabilized by intramolecular hydrogen bonding [1] [8].
Table 1: Fundamental Chemical Descriptors of (S)-3-Isobutylpiperazine-2,5-dione
Property | Value |
---|---|
Systematic IUPAC Name | (3S)-3-(2-methylpropyl)piperazine-2,5-dione |
Molecular Formula | C₈H₁₄N₂O₂ |
Molecular Weight | 170.21 grams per mole |
Canonical SMILES | CC(C)CC1C(=O)NCC(=O)N1 |
Isomeric SMILES | CC(C)C[C@H]1C(=O)NCC(=O)N1 |
InChI Key | VQFHWKRNHGHZTK-LURJTMIESA-N |
Topological Polar Surface Area | 58.20 Ų |
LogP (XLogP) | 0.40 |
The exploration of 2,5-diketopiperazines began in the early 20th century with the isolation of simple cyclic dipeptides like cyclo(Gly-Gly). (S)-3-Isobutylpiperazine-2,5-dione, identified as cyclo(Leu-Gly) or cyclo(L-leucylglycine), emerged as a significant target in peptide chemistry due to its role in studying conformational restrictions and enzymatic stability inherent to cyclic dipeptides. Initial syntheses relied on classical cyclization methods, such as thermal dehydration or carbodiimide-mediated coupling of linear dipeptide precursors (e.g., Leu-Gly-OH) [1] [10].
Research intensified in the 1970s–1990s with the discovery of its biological relevance. Notably, it was characterized as a Morphine Tolerance Peptide, suggesting neuromodulatory functions [1]. Concurrently, advances in stereoselective synthesis enabled efficient production of enantiomerically pure forms, crucial for structure-activity relationship studies. The compound became a model system for investigating DKP stability, hydrogen-bonding patterns, and solid-state packing [8].
The 21st century witnessed its integration into drug discovery paradigms. Milestones include:
Table 2: Key Historical Developments in (S)-3-Isobutylpiperazine-2,5-dione Research
Time Period | Key Development | Significance |
---|---|---|
Early-Mid 20th C. | Structural characterization of simple DKPs | Established DKP ring conformation and stability |
1960s-1970s | Identification as cyclo(Leu-Gly) | Linked structure to natural peptide motifs |
1970s-1980s | Characterization as "Morphine Tolerance Peptide" | Revealed potential neuropharmacological roles |
1990s-2000s | Advances in stereocontrolled synthesis | Enabled access to enantiopure material for bioassays |
2000s-Present | Evaluation in anticancer nanoformulations (e.g., CG-Nio-CGLD) | Improved delivery and therapeutic potential [2] |
(S)-3-Isobutylpiperazine-2,5-dione occurs naturally as a secondary metabolite in diverse microorganisms, including bacteria and fungi. It is biosynthesized intracellularly via enzymatic cyclization of the linear dipeptide L-leucylglycine. This process is catalyzed by cyclodipeptide synthases (CDPSs) or non-ribosomal peptide synthetase (NRPS) mechanisms. CDPSs utilize aminoacyl-transfer RNAs (tRNAs) as substrates, activating amino acids (L-leucine and glycine) and catalyzing their condensation and subsequent cyclization to form the DKP ring [1] [2].
Alternatively, biosynthetic pathways may involve:
Microbes utilize this compound and related DKPs as signaling molecules or for ecological interactions. Its detection in microbial extracts is facilitated by liquid chromatography-mass spectrometry (LC-MS), leveraging its exact mass (170.105527694 grams per mole) and fragmentation pattern [1] [10].
Table 3: Biosynthetic Routes to (S)-3-Isobutylpiperazine-2,5-dione in Microbial Systems
Biosynthetic Pathway | Key Enzymes/Components | Remarks |
---|---|---|
Cyclodipeptide Synthase (CDPS) | Leucyl-tRNA, Glycyl-tRNA, CDPS | tRNA-dependent; forms cyclo(Leu-Gly) directly |
Non-Ribosomal Peptide Synthetase (NRPS) | NRPS assembly line with condensation/cyclization domains | ATP-dependent; allows incorporation of non-proteinogenic amino acids |
Post-Translational Modification | Peptidyl precursors, cyclases | Modifies ribosomally synthesized peptides |
Ecologically, microbial production of (S)-3-Isobutylpiperazine-2,5-dione may confer advantages such as:
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1